Me-344

説明

mTOR1/2 Kinase Inhibitor this compound is an active metabolite of NV-128, a novel flavonoid small molecule inhibitor of the mammalian Target of Rapamycin (mTOR), with potential antineoplastic activity. Upon administration, mTOR1/2 Kinase inhibitor this compound downregulates the PIK3/AKT/mTOR pathway and results in chromatin condensation in the absence of caspase activation. Consequently, this agent induces caspase-independent cell death in tumor cells with a de-regulated PIK3/AKT/mTOR pathway or chemotherapeutic resistant cells.

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

a synthetic small molecule antineoplastic based on the isoflavan ring structure

特性

CAS番号 |

1374524-68-1 |

|---|---|

分子式 |

C22H20O4 |

分子量 |

348.4 g/mol |

IUPAC名 |

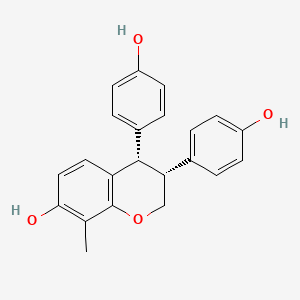

(3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C22H20O4/c1-13-20(25)11-10-18-21(15-4-8-17(24)9-5-15)19(12-26-22(13)18)14-2-6-16(23)7-3-14/h2-11,19,21,23-25H,12H2,1H3/t19-,21-/m0/s1 |

InChIキー |

QVCAATSEPLQVBX-FPOVZHCZSA-N |

異性体SMILES |

CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |

正規SMILES |

CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |

製品の起源 |

United States |

Foundational & Exploratory

ME-344: A Technical Guide to Its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: ME-344 is a second-generation synthetic isoflavone (B191592) that has demonstrated notable anti-cancer properties in both preclinical and clinical settings.[1] Its mechanism of action is multi-faceted, primarily revolving around the disruption of mitochondrial bioenergetics and the induction of oxidative stress, ultimately leading to cancer cell death.[2] Unlike many conventional chemotherapeutics, this compound's unique targeting of tumor metabolism provides a promising avenue for treating cancers that are resistant to other therapies. This document provides an in-depth technical overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key cellular pathways involved.

Core Mechanism: Disruption of Mitochondrial Bioenergetics

The primary cytotoxic effects of this compound are enacted through the targeting of mitochondrial function.[1][2] Cancer cells, despite often favoring glycolysis, frequently rely on oxidative phosphorylation (OXPHOS) for energy and biosynthetic precursors. This compound exploits this reliance by directly inhibiting key components of the electron transport chain (ETC).

1.1. Inhibition of Electron Transport Chain Complexes Studies have identified mitochondrial OXPHOS Complex I (NADH: ubiquinone oxidoreductase) as a principal molecular target of this compound.[3][4] By inhibiting Complex I, this compound blocks the flow of electrons, which has several immediate consequences:

-

Reduced Oxygen Consumption: Inhibition of the ETC leads to a rapid and pronounced decrease in the cellular oxygen consumption rate (OCR) in sensitive cancer cells.[4][5]

-

Decreased ATP Production: The disruption of the proton gradient across the inner mitochondrial membrane impairs the function of ATP synthase (Complex V), leading to a significant reduction in ATP synthesis.[1][3]

-

Mitochondrial Membrane Destabilization: While some reports suggest this compound induces hyperpolarization of the inner mitochondrial membrane, others note a dissipation of the mitochondrial membrane potential (ΔΨm), which ultimately contributes to the destabilization of OXPHOS supercomplexes.[1][3]

This compound has also been shown to exert a lesser inhibitory effect on Complex III.[3] This dual inhibition further cripples the cell's ability to perform oxidative phosphorylation.

Caption: this compound primarily inhibits Complex I of the ETC.

1.2. Impact on Glycolysis In response to mitochondrial inhibition, some cancer cells attempt to compensate by upregulating glycolysis. This compound has been observed to significantly increase the extracellular acidification rate (ECAR), an indicator of glycolytic flux, particularly in cancer cells that are resistant to the drug's primary effects.[1][5] This suggests that a cell's metabolic phenotype—specifically its glycolytic capacity—can determine its intrinsic sensitivity or resistance to this compound.[4][5]

Core Mechanism: Induction of Oxidative Stress and Disruption of Redox Homeostasis

A critical consequence of inhibiting the ETC is the leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[1][6]

2.1. ROS Generation and Nrf2 Signaling this compound treatment leads to a substantial increase in mitochondrial ROS levels in sensitive cancer cells.[5][7] This surge in oxidative stress activates a cellular defense mechanism orchestrated by the transcription factor Nrf2 (Nuclear erythroid factor 2-like 2).[1][6] Nrf2 translocates to the nucleus and initiates the transcription of antioxidant response genes.[6] However, the overwhelming ROS production induced by this compound often surpasses this protective response, turning it into a futile effort that ultimately contributes to cell death.[6]

2.2. Inhibition and Translocation of Heme Oxygenase 1 (HO-1) A key downstream target in this pathway is Heme Oxygenase 1 (HO-1), an enzyme that plays a critical role in redox homeostasis. This compound has been shown to directly bind to, inhibit, and alter the structure of HO-1.[6][8] Furthermore, it induces the translocation of HO-1 from the endoplasmic reticulum to the mitochondria, but notably, this occurs only in drug-sensitive cells.[6][8] This dual action of generating ROS while simultaneously disabling a key protective enzyme creates a lethal level of oxidative stress.

Caption: this compound disrupts redox balance via ROS and HO-1.

Core Mechanism: Activation of Apoptotic Signaling

The combination of energy depletion and severe oxidative stress triggers downstream signaling cascades that converge on the intrinsic pathway of apoptosis.

-

Mitochondrial ERK Activation: The increase in mitochondrial ROS leads to the phosphorylation and activation of ERK1/2 within the mitochondria.[1]

-

Bax Translocation and MPT: Activated mitochondrial ERK promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the outer mitochondrial membrane.[1][9] The insertion of Bax, coupled with the loss of ΔΨm, induces mitochondrial permeability transition (MPT), forming pores that release pro-apoptotic factors.[3][9]

-

Release of Pro-Apoptotic Factors: Key molecules such as Endonuclease G (EndoG) are released from the mitochondrial intermembrane space.[1][3] EndoG then translocates to the nucleus, where it cleaves DNA and results in chromatin condensation, a hallmark of apoptosis.[1]

-

AMPK/mTOR Pathway: The reduction in cellular ATP levels leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status. Activated AMPK can subsequently inhibit the mTOR pathway, which may lead to autophagy.[1]

Caption: Downstream apoptotic signaling cascade from this compound.

Ancillary Mechanism: Inhibition of Tubulin Polymerization

In addition to its primary effects on mitochondria, this compound has demonstrated a distinct mechanism of action in acute myeloid leukemia (AML) cells.[7] It was found to inhibit tubulin polymerization by interacting with tubulin near the colchicine-binding site.[7] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent cell death.[1] Importantly, this effect appears to be independent of ROS generation, as antioxidant treatment did not rescue leukemia cells from this compound-induced death.[7] This suggests a dual-targeting capability that could be particularly effective in certain cancer types.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity and Mitochondrial Inhibition

| Parameter | Cell Line(s) | Value | Reference |

| IC₅₀ | Leukemia Panel (7 lines) | 70–260 nM | [1][7] |

| Complex I Activity | Isolated HEK293T Mitochondria | 28.6% of control | [3] |

| Complex III Activity | Isolated HEK293T Mitochondria | 89.2% of control (10.8% inhibition) | [3] |

Table 2: Preclinical In Vivo Efficacy

| Model | Treatment | Endpoint | Result | Reference |

| Leukemia Xenograft | This compound (50-100 mg/kg) | Tumor Growth | Up to 95% reduction vs. control | [7][10] |

Table 3: Clinical Trial Efficacy

| Trial / Cancer Type | Combination Agent | N (evaluable) | Endpoint | Result | Reference |

| Phase 1b / mCRC | Bevacizumab | 20 | 16-week PFS Rate | 25% | [11][12] |

| Phase 1b / mCRC | Bevacizumab | 23 | Median PFS | 1.9 months | [13][14] |

| Phase 1b / mCRC | Bevacizumab | 23 | Median OS | 6.7 months | [13][14] |

| Phase 0/I / Breast | Bevacizumab | 42 | Ki67 Change (Day 28) | -23.4% (vs. +186% for placebo) | [15] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

6.1. Measurement of OCR and ECAR This protocol is based on the use of a Seahorse XF Analyzer to measure mitochondrial respiration and glycolysis.

-

Cell Seeding: Seed cancer cells (e.g., 20,000-40,000 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Medium: The following day, replace the growth medium with XF Base Medium supplemented with glucose, pyruvate, and L-glutamine, and incubate in a non-CO₂ incubator for 1 hour.

-

Compound Loading: Load this compound into the appropriate injector port of the sensor cartridge. Other ports can be loaded with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) for a full bioenergetic profile.

-

Seahorse Analysis: Place the calibrated sensor cartridge into the cell plate and begin the assay. A typical protocol involves measuring basal OCR and ECAR, followed by the injection of this compound and subsequent measurements to determine its immediate effect.

-

Data Normalization: After the run, normalize the data to cell number, typically determined by a CyQUANT assay or similar cell counting method.

References

- 1. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Redox Signaling and Bioenergetics Influence Lung Cancer Cell Line Sensitivity to the Isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoflavone this compound disrupts redox homeostasis and mitochondrial function by targeting Heme Oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoflavone this compound Disrupts Redox Homeostasis and Mitochondrial Function by Targeting Heme Oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cancernetwork.com [cancernetwork.com]

- 12. This compound and Bevacizumab in Previously Treated Metastatic Colorectal Cancer [clin.larvol.com]

- 13. A Phase 1b study of the OxPhos inhibitor this compound with bevacizumab in refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Phase 1b study of the OxPhos inhibitor this compound with bevacizumab in refractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Randomized Phase 0/I Trial of the Mitochondrial Inhibitor this compound or Placebo Added to Bevacizumab in Early HER2-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Me-344: A Technical Guide to its Targeting of Oxidative Phosphorylation Complex I

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Me-344 is a second-generation synthetic isoflavone (B191592) analogue that has demonstrated potent anti-cancer activity by targeting mitochondrial oxidative phosphorylation (OXPHOS). This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its direct inhibition of Complex I of the electron transport chain. It consolidates quantitative data from preclinical and clinical studies, details key experimental protocols for its investigation, and provides visual representations of its signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of mitochondrial Complex I (NADH: ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1] This inhibition disrupts the flow of electrons, leading to a cascade of downstream events that culminate in cancer cell death.

The key molecular events are:

-

Direct Inhibition of Complex I: this compound directly targets and inhibits the enzymatic activity of Complex I.[1] This leads to a reduction in the oxidation of NADH to NAD+ and a decreased transfer of electrons to ubiquinone.[2]

-

Inhibition of Complex III: In addition to its primary target, this compound also exhibits a lesser inhibitory effect on Complex III (ubiquinol: ferricytochrome-c oxidoreductase).[1]

-

Reduced Oxygen Consumption: The inhibition of electron transport chain complexes leads to a significant decrease in mitochondrial oxygen consumption.[1]

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): The disruption of the proton-pumping activity of Complex I results in the dissipation of the mitochondrial membrane potential.[1]

-

Decreased ATP Production: The collapse of the proton gradient impairs the function of ATP synthase, leading to a significant reduction in cellular ATP levels.[3]

-

Induction of Oxidative Stress: Inhibition of the electron transport chain can lead to the leakage of electrons and the generation of reactive oxygen species (ROS), contributing to cellular damage.[4]

-

Activation of Cell Death Pathways: The culmination of these mitochondrial insults triggers both apoptotic and autophagic cell death pathways.[1][3] This includes the release of pro-apoptotic factors from the mitochondria and the activation of AMPK signaling due to low ATP levels, which in turn inhibits mTOR and induces autophagy.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound

| Parameter | Cell Line/System | Concentration/Dose | Result | Reference |

| Complex I Activity | Isolated HEK293T mitochondria | 5 µg/mL | Reduced to 28.6% of control | [1] |

| Complex III Activity | Isolated HEK293T mitochondria | 5 µg/mL | Inhibited by 10.8% | [1] |

| Maximum ADP-stimulated Respiration (Complex I-linked) | Permeabilized HEK293T cells | 5 µg/mL | Reduced to 70.0% of control | [1] |

| IC50 (Cell Viability) | OCI-AML2, TEX, HL60, K562, KG1a, U937, NB4 (Leukemia cell lines) | 70–260 nM | [5] |

Table 2: Clinical Efficacy of this compound in Combination with Bevacizumab (Phase 1b Study in mCRC)

| Parameter | Value | 95% Confidence Interval | Reference |

| 16-week Progression-Free Survival (PFS) | 30.6% | 12.2-51.3% | [6] |

| Median Progression-Free Survival (PFS) | 1.9 months | 1.6-4.7 months | [6][7] |

| Median Overall Survival (OS) | 6.7 months | 3.4-not reached | [6][7] |

| Stable Disease Rate | 39% | [6] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: Signaling pathway of this compound targeting mitochondrial Complex I.

Experimental Workflow: Mitochondrial Respiration Assay

Caption: Workflow for assessing this compound's effect on mitochondrial respiration.

Logical Relationship: Mechanism of Action

Caption: Logical flow of this compound's mechanism of action.

Experimental Protocols

Mitochondrial Complex I Activity Assay (Spectrophotometric)

This protocol is adapted from methodologies described for measuring the activity of mitochondrial respiratory chain complexes.

Objective: To measure the enzymatic activity of Complex I in isolated mitochondria following treatment with this compound.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 25 mM potassium phosphate (B84403) (pH 7.2), 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA (fatty acid-free)

-

NADH solution (10 mM)

-

Ubiquinone-1 (Coenzyme Q1) solution (10 mM in ethanol)

-

Rotenone (Complex I inhibitor) solution (2 mM in ethanol)

-

This compound solution (in DMSO)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer and 50-100 µg of mitochondrial protein.

-

Incubation with this compound: Add this compound to the desired final concentration. For a control, add an equivalent volume of DMSO. For a negative control for Complex I activity, add rotenone to a final concentration of 2 µM. Incubate for 5 minutes at 30°C.

-

Initiation of Reaction: Add ubiquinone-1 to a final concentration of 100 µM.

-

Measurement: Start the reaction by adding NADH to a final concentration of 100 µM. Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes. The rate of NADH oxidation is proportional to Complex I activity.

-

Calculation: Calculate the rate of NADH oxidation (ΔA340/min). The specific activity is expressed as nmol NADH oxidized/min/mg mitochondrial protein. The molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well. Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the results as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Western Blotting for OXPHOS Subunits

Objective: To assess the effect of this compound on the protein levels of specific OXPHOS complex subunits (e.g., NDUFA9 for Complex I and COXIV for Complex IV).

Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-NDUFA9, anti-COXIV, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising anti-cancer agent that targets a fundamental metabolic pathway in cancer cells. Its specific inhibition of mitochondrial Complex I provides a clear mechanism of action, leading to a profound disruption of cellular bioenergetics and the induction of cell death. The quantitative data from both preclinical and clinical studies support its continued investigation as a therapeutic agent, particularly in combination with other anti-cancer drugs. The experimental protocols detailed in this guide provide a framework for researchers to further explore the activity and potential of this compound.

References

- 1. Cell Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Differential requirements for mitochondrial electron transport chain components in the adult murine liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Me-344 in Tubulin Polymerization Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Me-344, a novel isoflavone (B191592) derivative, has emerged as a promising anti-cancer agent with a dual mechanism of action that potently targets both mitochondrial function and microtubule dynamics. This technical guide provides an in-depth analysis of this compound's role as a tubulin polymerization inhibitor. It details the molecular interactions, downstream cellular consequences, and methodologies for evaluating its efficacy. Quantitative data from preclinical studies are presented in structured tables, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's anti-neoplastic properties.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for cell division, intracellular transport, and the maintenance of cell shape. Their pivotal role in mitosis has made them a prime target for the development of anti-cancer therapeutics. Agents that disrupt microtubule dynamics can induce cell cycle arrest, leading to apoptosis. This compound has been identified as a potent inhibitor of tubulin polymerization, contributing significantly to its cytotoxic effects against various cancer cell lines.[1] This guide focuses on the tubulin-targeting mechanism of this compound.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its anti-mitotic effects by directly interacting with tubulin, thereby inhibiting its assembly into microtubules.

Binding to the Colchicine (B1669291) Site

Studies have demonstrated that this compound interacts with tubulin at or near the colchicine-binding site on the β-tubulin subunit.[1] This binding prevents the conformational changes necessary for the incorporation of tubulin dimers into growing microtubules, thus leading to the disruption of microtubule formation. This is a distinct mechanism from other microtubule-targeting agents like taxanes (which stabilize microtubules) and vinca (B1221190) alkaloids (which bind to a different site).[1]

Downstream Cellular Effects

The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events culminating in apoptosis:

-

Disruption of the Mitotic Spindle: The inability to form functional microtubules prevents the assembly of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | IC50 (nM) |

| OCI-AML2 | 70-260 |

| TEX | 70-260 |

| HL60 | 70-260 |

| K562 | 70-260 |

| KG1a | 70-260 |

| U937 | 70-260 |

| NB4 | 70-260 |

Data sourced from a study where cell viability was measured by MTS assay after 72 hours of treatment.[1]

Table 2: In Vivo Efficacy of this compound in an OCI-AML2 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Reduction (%) |

| This compound | 50 mg/kg | Significant |

| This compound | 75 mg/kg | Significant |

| This compound | 100 mg/kg | Up to 95 |

Mice were treated with intraperitoneal injections every other day. Tumor growth was compared to a vehicle control group.[1] No significant toxicity, as measured by changes in body weight, was observed.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling cascade of this compound leading to apoptosis.

Experimental Workflow for Assessing Tubulin Inhibition

Caption: Key experimental assays for characterizing this compound.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in absorbance due to light scattering by microtubules.

-

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM)

-

This compound stock solution in DMSO

-

Control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine as an inhibitor)

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare tubulin solution at a final concentration of 3 mg/mL in ice-cold GTB.

-

Add GTP to a final concentration of 1 mM.

-

In a pre-warmed 37°C 96-well plate, add varying concentrations of this compound or control compounds. Include a vehicle control (DMSO).

-

Initiate the reaction by adding the tubulin/GTP solution to each well.

-

Immediately begin reading the absorbance at 340 nm every minute for 60 minutes at 37°C.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) from the slope of the linear phase.

-

Calculate the percent inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition versus this compound concentration.

-

Competitive Colchicine-Binding Assay (Fluorescence-Based)

This assay determines if this compound competes with colchicine for binding to tubulin by measuring the fluorescence of the tubulin-colchicine complex.

-

Materials:

-

Purified tubulin

-

Colchicine

-

This compound stock solution in DMSO

-

Binding Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA)

-

Fluorometer or fluorescence microplate reader

-

-

Procedure:

-

Prepare a solution of tubulin (e.g., 3 µM) in binding buffer.

-

Prepare a solution of colchicine (e.g., 4 µM) in binding buffer.

-

In a microplate, add the tubulin solution.

-

Add varying concentrations of this compound or a known competitor (positive control). Include a vehicle control.

-

Add the colchicine solution to all wells.

-

Incubate at 37°C for 60 minutes.

-

Measure the fluorescence with excitation at approximately 350 nm and emission at approximately 435 nm.

-

-

Data Analysis:

-

Normalize the fluorescence values to the vehicle control.

-

A decrease in fluorescence indicates displacement of colchicine by this compound.

-

Plot the percentage of colchicine binding versus the concentration of this compound to determine the IC50 for binding inhibition.

-

Immunofluorescence Microscopy of Microtubules

This method visualizes the effect of this compound on the microtubule network in cultured cells.

-

Materials:

-

Cancer cell line cultured on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorophore-conjugated secondary antibody (e.g., anti-mouse IgG-FITC)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with PBS and fix.

-

Permeabilize the cells and then block non-specific antibody binding.

-

Incubate with the primary antibody, followed by washing.

-

Incubate with the secondary antibody, followed by washing.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

-

Data Analysis:

-

Observe changes in the microtubule network, such as depolymerization and disruption of the filamentous structure, in this compound-treated cells compared to controls.

-

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.

-

Materials:

-

Cancer cell line

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for a desired time period.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis:

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

An accumulation of cells in the G2/M phase indicates mitotic arrest.

-

Cell Viability Assay (MTS)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

-

Materials:

-

Cancer cell line

-

This compound

-

96-well plate

-

MTS reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

-

Conclusion

This compound is a potent anti-cancer agent that effectively inhibits tubulin polymerization by binding near the colchicine site, leading to mitotic arrest and apoptosis. This mechanism, coupled with its ability to disrupt mitochondrial function, makes this compound a compelling candidate for further drug development. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and scientists to further investigate and understand the role of this compound as a tubulin polymerization inhibitor.

References

How Me-344 induces reactive oxygen species (ROS)

An In-depth Technical Guide to Me-344-Induced Reactive Oxygen Species (ROS) Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which the novel isoflavone (B191592) derivative this compound induces reactive oxygen species (ROS), a key process in its anti-cancer activity. The document details the core molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows.

This compound is a second-generation isoflavone that demonstrates significant cytotoxic properties against cancer cells, which are largely mediated by the induction of oxidative stress.[1] The primary mechanism involves a multi-faceted attack on mitochondrial function and cellular redox homeostasis, leading to a substantial increase in intracellular ROS levels.[2][3]

Direct Inhibition of the Mitochondrial Electron Transport Chain

The mitochondrion is the central target of this compound.[1][2] The compound directly inhibits the mitochondrial electron transport chain (ETC), specifically targeting Complex I (NADH: ubiquinone oxidoreductase) and, to a lesser degree, Complex III (ubiquinol: ferricytochrome-c oxidoreductase).[2][4][5] This inhibition disrupts the normal flow of electrons, leading to a reduction in oxygen consumption rates (OCR) and a decrease in ATP production.[3][4] The impairment of the ETC is a primary source of the oxidative stress generated by this compound, causing electrons to leak and prematurely react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻).[2][4] These superoxide radicals are then converted into other ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[2][6]

Targeting Heme Oxygenase 1 (HO-1)

A key aspect of this compound's mechanism, particularly in drug-sensitive cancer cells, is its interaction with Heme Oxygenase 1 (HO-1), an enzyme critical for maintaining redox homeostasis.[1][7] this compound directly binds to and inhibits HO-1.[1][8] Furthermore, it promotes the translocation of HO-1 from the endoplasmic reticulum to the mitochondria.[1][7] This inhibition and subcellular relocalization of HO-1 disrupts the cell's antioxidant capabilities, contributing significantly to the accumulation of ROS and overall interference with tumor cell redox balance.[1][7] This effect is notably less pronounced in drug-resistant or normal cells, which often have lower basal levels of HO-1, providing a potential therapeutic window.[1]

Downstream Signaling Cascades

The accumulation of mitochondrial ROS triggers several downstream signaling pathways that culminate in apoptosis.

-

ERK Activation: Increased mitochondrial ROS leads to the activation and phosphorylation of mitochondrial ERK1/2.[2][4] This is a critical step, as pretreatment with superoxide dismutase mimetics can diminish this activation.[2]

-

Bax Translocation and Apoptosis: Activated mitochondrial ERK promotes the translocation of the pro-apoptotic protein Bax to the outer mitochondrial membrane.[2][4] This leads to a loss of the mitochondrial membrane potential (ΔΨm) and the release of mitochondrial proteins, including the nuclease EndoG, which translocates to the nucleus to cleave DNA and induce chromatin condensation, ultimately leading to caspase-independent cell death.[2][4]

-

Nrf2 Signaling: The ROS generated by this compound also stimulates a response from the master regulator of antioxidant responses, the Nrf2 transcription factor.[1][2] While this is typically a survival response, the overwhelming oxidative stress induced by this compound in sensitive cells renders this response futile.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound, highlighting its effects on ROS production, cell viability, and mitochondrial function.

Table 1: Induction of Intracellular ROS by this compound

| Cell Line | Type | Fold Increase in ROS (vs. Control) | Reference |

|---|---|---|---|

| H460 | Drug-Sensitive Lung Cancer | 4.3 | [1] |

| SHP-77 | Drug-Sensitive Lung Cancer | 3.4 | [1] |

| H596 | Drug-Resistant Lung Cancer | 2.2 | [1] |

| SW900 | Drug-Resistant Lung Cancer | 1.3 | [1] |

| Normal Fibroblasts | Non-Cancerous | 1.1 | [1] |

Data obtained by treating cells with their respective IC50 concentrations of this compound for 24 hours and measuring ROS levels using the CM-H2DCFDA fluorescent indicator with flow cytometry.[1][9]

Table 2: Inhibition of Mitochondrial Respiration and Complex Activity by this compound

| Cell Type / Parameter | Treatment | % Inhibition (vs. Control) | Reference |

|---|---|---|---|

| HEK293T Cells | This compound (20 µg/mL) | ~33.3% | [5] |

| HeLa Cells | This compound (20 µg/mL) | ~26.4% | [5] |

| Mitochondrial Complex I | This compound | Significant Inhibition | [4][5] |

| Mitochondrial Complex III | This compound | ~10.8% | [5] |

Data reflects the reduction in mitochondrial oxygen consumption or specific enzyme activity following treatment with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced ROS.

Measurement of Intracellular ROS using CM-H₂DCFDA and Flow Cytometry

This protocol is adapted from methodologies used to quantify this compound-induced ROS.[1][9]

Objective: To quantify the overall intracellular ROS levels in cells following treatment with this compound.

Materials:

-

Cells of interest (e.g., H460, H596)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (in DMSO)

-

CM-H₂DCFDA fluorescent probe (e.g., from Invitrogen)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment. Culture overnight to allow for attachment.

-

Treatment: Treat the cells with the desired concentrations of this compound (e.g., IC50 values) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

Staining:

-

After treatment, harvest the cells using trypsin and wash with PBS.

-

Resuspend the cell pellet in a pre-warmed, serum-free medium or PBS containing 5 µM CM-H₂DCFDA.

-

Incubate the cells at 37°C for 30-45 minutes, protected from light. The probe is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases and it is oxidized by ROS.

-

-

Washing: After incubation, wash the cells once with warm PBS to remove excess probe.

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in PBS.

-

Analyze the cells immediately using a flow cytometer. Excite the probe at 488 nm and detect emission in the green fluorescence channel (typically ~525 nm).

-

Record the mean fluorescence intensity for at least 10,000 events per sample.

-

-

Data Analysis: Calculate the fold increase in ROS by normalizing the mean fluorescence intensity of this compound-treated samples to that of the vehicle-treated control samples.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the measurement of mitochondrial respiration inhibition by this compound.

Objective: To determine the effect of this compound on mitochondrial respiration by measuring the rate of oxygen consumption.

Materials:

-

Cells of interest

-

Seahorse XF Analyzer (or similar instrument)

-

Seahorse XF Cell Culture Microplates

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Preparation:

-

One hour before the assay, replace the culture medium with pre-warmed assay medium.

-

Incubate the plate at 37°C in a non-CO₂ incubator for at least 30 minutes to allow temperature and pH to equilibrate.

-

-

Instrument Setup:

-

Hydrate the sensor cartridge in Seahorse XF Calibrant overnight.

-

Load the desired concentration of this compound into the appropriate injector port of the sensor cartridge.

-

-

Measurement:

-

Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

-

Measure the basal OCR for several cycles.

-

Inject this compound into the wells and immediately begin measuring the post-injection OCR.

-

Continue measurements to observe the kinetics of inhibition.

-

-

Data Analysis: The instrument software will calculate OCR in pmol/min. Normalize the data to cell number or protein concentration. Compare the OCR before and after this compound injection to quantify the degree of inhibition.

Visualizations: Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate the core mechanisms and experimental procedures.

Caption: Signaling pathway of this compound-induced ROS and apoptosis.

References

- 1. Isoflavone this compound disrupts redox homeostasis and mitochondrial function by targeting Heme Oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox Signaling and Bioenergetics Influence Lung Cancer Cell Line Sensitivity to the Isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Redox Signaling and Bioenergetics Influence Lung Cancer Cell Line Sensitivity to the Isoflavone this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoflavone this compound Disrupts Redox Homeostasis and Mitochondrial Function by Targeting Heme Oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Impact of Me-344 on ATP Production in Tumor Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Me-344 is a novel isoflavone (B191592) derivative that has demonstrated potent anti-tumor activity in preclinical and clinical studies. Its primary mechanism of action involves the targeted disruption of mitochondrial bioenergetics in cancer cells, leading to a significant reduction in adenosine (B11128) triphosphate (ATP) production and the induction of apoptotic cell death. This technical guide provides an in-depth analysis of this compound's impact on ATP synthesis, detailing its molecular targets, the downstream signaling consequences, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Targeting Mitochondrial Complex I

This compound exerts its cytotoxic effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2] This inhibition disrupts the flow of electrons, leading to a cascade of events that cripple the cell's primary energy-generating pathway. The consequences of Complex I inhibition by this compound include a substantial decrease in oxygen consumption rates (OCR) in sensitive cancer cell lines.[3][4][5]

In addition to its primary effect on Complex I, some studies have indicated that this compound may also partially inhibit Complex III of the ETC.[1] This dual-inhibitory action further exacerbates the disruption of the mitochondrial respiratory chain.

Quantitative Impact on Mitochondrial Function

The inhibitory effects of this compound on mitochondrial respiration and ATP production have been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.

| Cell Line | This compound Concentration | Parameter Measured | Percentage of Control | Reference |

| HEK293T | Not Specified | Complex I Activity | 28.6% | [1] |

| HEK293T | Not Specified | ADP-Stimulated Respiration (Complex I Substrates) | 70.0% | [1] |

| 143B Osteosarcoma | 20 µg/mL | Mitochondrial Respiration | ~65-75% | [1] |

| HeLa | 20 µg/mL | Mitochondrial Respiration | ~73.6% | [1] |

| HEK293T | 20 µg/mL | Mitochondrial Respiration | ~66.7% | [1] |

Table 1: Effect of this compound on Mitochondrial Respiration and Complex I Activity.

| Cell Line Type | This compound Effect | Parameter | Observation | Reference |

| Sensitive Lung Cancer | Dose-dependent | ATP Levels | Reduced | [3] |

| Sensitive Lung Cancer | Dose-dependent | ATP/ADP Ratio | Reduced | [3] |

| Resistant Lung Cancer | Dose-dependent | Oxygen Consumption Rate | Significantly less inhibition compared to sensitive cells | [4][5] |

| Sensitive Lung Cancer | Dose-dependent | Oxygen Consumption Rate | Pronounced inhibition | [4][5] |

Table 2: Differential Effects of this compound on Sensitive vs. Resistant Cancer Cell Lines.

Downstream Signaling Consequences of ATP Depletion

The this compound-induced decline in intracellular ATP triggers a cascade of signaling events that ultimately lead to tumor cell death.

Increased Reactive Oxygen Species (ROS) Production

Inhibition of the ETC by this compound leads to an increase in the production of mitochondrial reactive oxygen species (ROS).[3][6][7] This elevation in ROS contributes to oxidative stress and activates downstream signaling pathways involved in apoptosis.

Activation of AMPK and Inhibition of mTOR

The decrease in the cellular ATP/ADP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][3] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[1][3]

Induction of Apoptosis

This compound promotes apoptosis through multiple mechanisms:

-

ERK Activation and Bax Translocation: Increased mitochondrial ROS can lead to the activation of mitochondrial ERK1/2.[3] Activated ERK can then promote the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the loss of mitochondrial membrane potential.[1][3]

-

Endonuclease G (EndoG) Release: The disruption of the mitochondrial membrane potential can cause the release of pro-apoptotic factors, such as EndoG, from the mitochondrial intermembrane space.[3] EndoG then translocates to the nucleus, where it contributes to DNA fragmentation and chromatin condensation.[3]

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the impact of this compound on tumor cell metabolism.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Extracellular Flux Analyzer is a standard instrument for measuring real-time OCR in live cells.

-

Cell Seeding: Cancer cells are seeded in Seahorse XF cell culture microplates at an optimized density to ensure a confluent monolayer on the day of the assay.

-

Assay Medium: Prior to the assay, the cell culture medium is replaced with a low-buffered DMEM assay medium supplemented with substrates such as glucose, pyruvate, and glutamine.

-

Drug Injection: Baseline OCR is measured before the sequential injection of this compound, followed by mitochondrial stressors such as oligomycin (B223565) (ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors).

-

Data Analysis: The Seahorse software calculates key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

ATP Level Measurement

Intracellular ATP levels are typically quantified using a luciferin (B1168401)/luciferase-based bioluminescence assay.

-

Cell Lysis: Tumor cells are treated with this compound for the desired time and concentration. Following treatment, the cells are lysed to release their intracellular contents, including ATP.

-

Assay Reaction: The cell lysate is mixed with a reagent containing luciferin and luciferase. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light.

-

Luminescence Detection: The luminescence signal is measured using a luminometer.

-

Quantification: The amount of light produced is directly proportional to the ATP concentration in the sample. A standard curve is generated using known concentrations of ATP to quantify the ATP levels in the cell lysates.

Additional Mechanisms of Action

While mitochondrial inhibition is the primary mechanism, this compound has been reported to have other anti-cancer activities.

-

Inhibition of Tubulin Polymerization: In some cancer cell lines, such as acute myeloid leukemia, this compound has been shown to inhibit tubulin polymerization by interacting near the colchicine-binding site.[6] This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis.

-

Modulation of Heme Oxygenase-1 (HO-1): this compound can bind to and alter the structure of HO-1, leading to its translocation from the endoplasmic reticulum to the mitochondria in drug-sensitive cells.[7][8][9] This may further contribute to the disruption of mitochondrial function and redox homeostasis.

Conclusion

This compound represents a promising therapeutic agent that targets a key vulnerability of many cancer cells: their reliance on mitochondrial oxidative phosphorylation for energy production. By inhibiting Complex I of the electron transport chain, this compound effectively depletes intracellular ATP, increases oxidative stress, and activates multiple signaling pathways that converge on apoptosis. The differential sensitivity observed between tumor cells and normal cells, as well as between different cancer subtypes, underscores the importance of further research into the predictive biomarkers of this compound efficacy. The in-depth understanding of its mechanism of action provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redox Signaling and Bioenergetics Influence Lung Cancer Cell Line Sensitivity to the Isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoflavone this compound disrupts redox homeostasis and mitochondrial function by targeting Heme Oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoflavone this compound Disrupts Redox Homeostasis and Mitochondrial Function by Targeting Heme Oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Investigating the Preclinical Anti-Leukemic Properties of Me-344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the anti-leukemic properties of Me-344, a novel second-generation isoflavone (B191592). This compound has demonstrated potent cytotoxic activity against various leukemia models through a multi-faceted mechanism of action. This document synthesizes key findings on its in vitro and in vivo efficacy, molecular mechanisms, and synergistic potential, presenting the information in a structured format for research and development professionals.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects against a range of acute myeloid leukemia (AML) cell lines and primary patient samples, while largely sparing normal hematopoietic cells.[1][2][3]

Data Presentation: IC50 Values in Leukemia Cell Lines

The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound across various leukemia cell lines, with values consistently in the nanomolar range.[1][3][4][5][6][7]

| Cell Line | Leukemia Type | IC50 Range (nM) | Reference |

| OCI-AML2 | AML | 70 - 260 | [1],[4] |

| TEX | AML | 70 - 260 | [4] |

| HL-60 | AML | 70 - 260 | [1],[4] |

| K562 | CML | 70 - 260 | [4] |

| KG1a | AML | 70 - 260 | [4] |

| U937 | AML | 70 - 260 | [4] |

| NB4 | APL | 70 - 260 | [4] |

| MV4-11 | AML | 75 - 100 | [8] |

CML: Chronic Myeloid Leukemia; APL: Acute Promyelocytic Leukemia

In Vivo Efficacy in Xenograft Models

In vivo studies using leukemia xenograft models have confirmed the significant anti-tumor activity of this compound.[1][4]

Data Presentation: Tumor Growth Inhibition

Treatment with this compound led to a substantial, dose-dependent reduction in tumor growth in AML xenograft models without evidence of toxicity.[1][3][5]

| Animal Model | Cell Line | Treatment Doses (mg/kg) | Route | Schedule | Tumor Growth Reduction | Reference |

| SCID Mice | OCI-AML2 | 50, 75, 100 | i.p. | Every other day | Up to 95% | [1],[5],[3] |

| NSGS Mice | MV4-11 | 200 | i.v. | Not Specified | Significant reduction | [8] |

i.p.: Intraperitoneal; i.v.: Intravenous

Experimental Workflow: Leukemia Xenograft Study

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound.

Mechanism of Action

Preclinical studies reveal that this compound exerts its anti-leukemic effects through a dual mechanism, targeting both mitochondrial function and cytoskeletal integrity.[1][3]

Mitochondrial Targeting and OXPHOS Inhibition

This compound is a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), primarily by targeting Complex I of the electron transport chain.[4][7] This disruption leads to reduced ATP generation, an increase in mitochondrial reactive oxygen species (ROS), and activation of downstream cell death signaling.[1][4] However, studies have shown that antioxidant treatment does not fully rescue cells from this compound-induced death, indicating that ROS generation is not the sole mechanism of cytotoxicity and that other targets are involved.[1][3][5][6]

References

- 1. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing anti-AML activity of venetoclax by isoflavone this compound through suppression of OXPHOS and/or purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

Me-344: A Deep Dive into its Influence on the ERK Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Me-344, a novel synthetic isoflavone (B191592), has emerged as a promising anti-cancer agent with a unique mechanism of action that converges on the mitochondria and culminates in the modulation of the ERK signaling pathway. This technical guide provides a comprehensive overview of this compound, detailing its effects on cancer cells, its mechanism of action, and its clinical evaluation. Particular focus is placed on its intricate relationship with the ERK signaling cascade, a pivotal pathway in cancer cell proliferation and survival. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics.

Introduction to this compound

This compound is a second-generation isoflavone derivative that has demonstrated significant cytotoxic effects against a broad spectrum of cancer cells.[1] Its primary mechanism of action involves the disruption of mitochondrial bioenergetics, leading to a cascade of events that ultimately result in apoptotic cell death.[1] A key feature of this compound's activity is its ability to induce the production of mitochondrial reactive oxygen species (ROS), which act as critical signaling molecules to activate the ERK pathway.

The ERK Signaling Pathway: A Brief Overview

The Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. It is a component of the mitogen-activated protein kinase (MAPK) pathway. The canonical ERK pathway is initiated by the activation of cell surface receptors, which leads to the sequential activation of RAS, RAF, MEK, and finally ERK1/2. Once activated via phosphorylation, ERK1/2 translocates to the nucleus to phosphorylate and activate various transcription factors, driving the expression of genes involved in cell cycle progression and survival. Dysregulation of the ERK pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

This compound's Mechanism of Action: A Focus on ERK Signaling

This compound exerts its anti-cancer effects through a multi-faceted mechanism that directly impacts mitochondrial function and subsequently co-opts the ERK signaling pathway to induce apoptosis.

Inhibition of Mitochondrial Respiration and ROS Production

This compound targets the mitochondrial electron transport chain, specifically inhibiting Complex I and to a lesser extent, Complex III.[2] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and a significant increase in the generation of mitochondrial ROS, particularly superoxide.[2][3]

ROS-Mediated Activation of Mitochondrial ERK

The surge in mitochondrial ROS acts as a critical signaling event, leading to the activation of a subpopulation of ERK1/2 localized to the mitochondria.[1][3] This is a key distinction from the canonical growth factor-driven activation of ERK in the cytoplasm and nucleus. Pre-treatment of cancer cells with antioxidants has been shown to diminish the this compound-induced activation of ERK1/2, confirming the essential role of ROS in this process.[1]

ERK-Mediated Apoptosis

Once activated in the mitochondria, ERK1/2 participates in the initiation of the apoptotic cascade. A primary mechanism is the upregulation and mitochondrial translocation of the pro-apoptotic protein Bax.[1] Activated ERK can phosphorylate Bcl-2, an anti-apoptotic protein, leading to the release and activation of Bax. Bax then oligomerizes in the outer mitochondrial membrane, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and EndoG nuclease, ultimately culminating in caspase activation and cell death.[1] The pro-apoptotic effects of this compound on Bax translocation can be reversed by treatment with an ERK inhibitor, such as U0126, highlighting the critical role of ERK signaling in this process.[1]

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the cytotoxic and clinical activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| OCI-AML2 | Acute Myeloid Leukemia | 70 - 260 |

| TEX | Leukemia | 70 - 260 |

| HL-60 | Acute Promyelocytic Leukemia | 70 - 260 |

| K562 | Chronic Myelogenous Leukemia | 70 - 260 |

| KG1a | Acute Myeloid Leukemia | 70 - 260 |

| U937 | Histiocytic Lymphoma | 70 - 260 |

| NB4 | Acute Promyelocytic Leukemia | 70 - 260 |

Data compiled from a study on the anti-leukemic properties of this compound, which reported a general IC50 range for the tested cell lines.[3]

Table 2: Clinical Efficacy of this compound in Combination with Bevacizumab in Metastatic Colorectal Cancer (NCT05824559)

| Parameter | Value |

| Median Progression-Free Survival (PFS) | 1.9 months |

| 4-Month PFS Rate | 31.2% |

| Median Overall Survival (OS) | 6.7 months |

| Stable Disease | 45% of patients |

Data from a Phase 1b clinical trial in patients with refractory metastatic colorectal cancer.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to elucidate the mechanism of this compound.

Western Blot Analysis of ERK Phosphorylation

This protocol outlines the steps to detect changes in the phosphorylation status of ERK1/2 in response to this compound treatment.

1. Cell Culture and Treatment:

-

Seed cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points.

2. Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.

Detection of Mitochondrial ROS

This protocol describes the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, to measure ROS production after this compound treatment.

1. Cell Culture and Treatment:

-

Seed cells in a suitable format for flow cytometry or fluorescence microscopy.

-

Treat cells with this compound or a vehicle control. A positive control, such as Antimycin A, can also be included.

2. Staining with MitoSOX Red:

-

Prepare a working solution of MitoSOX Red (typically 2-5 µM) in warm HBSS or serum-free media.

-

Remove the treatment media from the cells and wash with warm PBS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

3. Washing and Analysis:

-

Remove the MitoSOX Red solution and wash the cells gently with warm PBS.

-

For flow cytometry, detach the cells and resuspend them in PBS. Analyze the fluorescence in the appropriate channel (e.g., PE).

-

For fluorescence microscopy, mount the cells and visualize the fluorescence.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Signaling pathway of this compound-induced apoptosis via mitochondrial ROS and ERK activation.

Caption: A logical workflow for the investigation of this compound's anti-cancer effects.

Conclusion

This compound represents a novel class of anti-cancer agents that exploit the unique metabolic vulnerabilities of cancer cells. Its ability to induce mitochondrial ROS and subsequently activate the pro-apoptotic arm of the ERK signaling pathway provides a compelling mechanism for its observed cytotoxicity. The preclinical and early clinical data are encouraging, suggesting that this compound, potentially in combination with other therapies, warrants further investigation as a valuable addition to the oncology drug pipeline. This technical guide provides a foundational understanding of this compound's interaction with the ERK pathway, offering a springboard for future research and development efforts in this promising area of cancer therapeutics.

References

An In-depth Technical Guide to Me-344: A Novel Mitochondrial Inhibitor in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Me-344 is a second-generation synthetic isoflavone (B191592) derivative that has emerged as a promising anti-cancer agent with a distinct mechanism of action targeting mitochondrial bioenergetics. This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical and clinical development of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this novel mitochondrial inhibitor. This document details its primary mechanism as an inhibitor of Complex I of the mitochondrial electron transport chain, leading to the disruption of cellular energy metabolism and the induction of apoptotic signaling pathways. Quantitative data on its efficacy, pharmacokinetic properties, and detailed protocols for key experimental assays are presented to facilitate further investigation into this compound.

Chemical Structure and Properties

This compound is a synthetic isoflavone, a class of naturally occurring compounds known for their diverse biological activities.[1] It is structurally related to phenoxodiol (B1683885) and is the active demethylated metabolite of NV-128.[2]

Chemical Name: 4-(8-Methyl-3-(4-hydroxyphenyl)-7-hydroxy-chroman-4-yl)phenol

Molecular Formula: C₂₂H₂₀O₄

Molecular Weight: 348.39 g/mol

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀O₄ | - |

| Molecular Weight | 348.39 g/mol | - |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in DMSO and ethanol | - |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[3][4] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a cascade of downstream cellular events that culminate in cancer cell death.

Inhibition of Mitochondrial Respiration

By targeting Complex I, this compound directly impedes the transfer of electrons, resulting in a rapid and pronounced inhibition of the mitochondrial oxygen consumption rate (OCR) in sensitive cancer cells.[3][4] This disruption of the electron transport chain leads to a significant decrease in ATP production, depriving the cancer cells of their primary energy source.[1]

Downstream Signaling Pathways

The inhibition of mitochondrial respiration by this compound triggers several key signaling pathways:

-

Activation of AMPK and Inhibition of mTOR: The reduction in cellular ATP levels leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key driver of cell growth and proliferation.[1]

-

Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain results in the increased production of mitochondrial reactive oxygen species (ROS).[2] Elevated ROS levels contribute to oxidative stress and can induce damage to cellular components, further promoting cell death.

-

Induction of Apoptosis: this compound induces apoptosis through the activation of the intrinsic pathway. This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[1]

-

Inhibition of Tubulin Polymerization: In addition to its effects on mitochondria, this compound has also been shown to inhibit tubulin polymerization, suggesting a multi-faceted mechanism of action, particularly in leukemia.[2]

Preclinical Efficacy

This compound has demonstrated potent anti-cancer activity in a range of preclinical models, including both hematological malignancies and solid tumors.

In Vitro Cytotoxicity

This compound exhibits cytotoxic effects against various cancer cell lines with IC₅₀ values typically in the nanomolar range.

| Cell Line | Cancer Type | IC₅₀ (nM) | Source |

| OCI-AML2 | Acute Myeloid Leukemia | 70 - 260 | [1][2] |

| TEX | Acute Myeloid Leukemia | 70 - 260 | [1] |

| HL-60 | Acute Myeloid Leukemia | 70 - 260 | [1] |

| K562 | Chronic Myeloid Leukemia | 70 - 260 | [1] |

| KG1a | Acute Myeloid Leukemia | 70 - 260 | [1] |

| U937 | Histiocytic Lymphoma | 70 - 260 | [1] |

| NB4 | Acute Promyelocytic Leukemia | 70 - 260 | [1] |

| H460 | Non-Small Cell Lung Cancer | Sensitive (IC₅₀ not specified) | [5] |

| SHP-77 | Small Cell Lung Cancer | Sensitive (IC₅₀ not specified) | [5] |

| H596 | Non-Small Cell Lung Cancer | Resistant (IC₅₀ not specified) | [5] |

| SW900 | Non-Small Cell Lung Cancer | Resistant (IC₅₀ not specified) | [5] |

In Vivo Efficacy

In vivo studies have corroborated the anti-tumor activity of this compound.

| Cancer Model | Key Findings | Source |

| OCI-AML2 Xenograft | Reduced tumor growth by up to 95% compared to control with no evidence of toxicity. | [1][2] |

| MDAY-D2 Leukemia Xenograft | Significantly reduced tumor growth. | [1] |

| Spontaneous Breast Tumor Model | Enhanced sensitivity to this compound after treatment with a tyrosine kinase inhibitor (nintedanib). | [3] |

| Recurrent Epithelial Ovarian Cancer Model | Decreased tumor burden and delayed recurrence. | [6] |

Pharmacokinetics and Clinical Development

This compound has been evaluated in Phase I clinical trials, providing initial insights into its pharmacokinetic profile and safety in humans.

Pharmacokinetic Parameters (Phase 1 Study)

| Parameter | Value | Conditions | Source |

| Maximum Tolerated Dose (MTD) | 10 mg/kg weekly | Refractory solid tumors | [2] |

| Cₘₐₓ (at MTD) | 25.8 µg/mL | - | - |

| AUC₀-inf (at MTD) | 25.9 hr*µg/mL | - | - |

| Dose-Limiting Toxicity | Grade 3 neuropathy | At doses of 15 mg/kg and 20 mg/kg | - |

Clinical Trials

This compound has been investigated in patients with refractory solid tumors, both as a single agent and in combination therapies.[1] A Phase 1b study is currently evaluating this compound in combination with bevacizumab for previously treated metastatic colorectal cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted from standard methods for assessing mitochondrial respiration using extracellular flux analyzers.

Objective: To measure the effect of this compound on the oxygen consumption rate of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Extracellular flux analyzer (e.g., Seahorse XFe96 or XFp Analyzer)

Procedure:

-

Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.

-

Assay Preparation:

-

Prepare fresh assay medium and warm to 37°C.

-

Wash the cells with the assay medium.

-

Add fresh assay medium to each well.

-

Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

-

-

Compound Loading: Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.

-

Assay Execution:

-

Calibrate the extracellular flux analyzer with the hydrated sensor cartridge.

-

Replace the calibrant with the cell plate.

-

Run the assay protocol, which involves cycles of mixing, waiting, and measuring the oxygen concentration in the transient microchamber.

-

-

Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare the OCR profiles of cells treated with this compound to untreated controls.

Western Blot Analysis of AMPK and mTOR Signaling

This protocol outlines the steps for detecting changes in the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways following this compound treatment.

Objective: To assess the activation of AMPK and inhibition of mTOR signaling by this compound.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-